2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE
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Overview
Description
2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with methoxy groups at the 2 and 6 positions, and a thiophene-piperidine moiety attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE typically involves multiple steps:
Formation of the Piperidine Moiety: Thiophene-2-ethylamine can be synthesized by reacting thiophene with N,N-Dimethylformamide to obtain 2-thiophenecarbaldehyde, followed by further reactions to yield 2-thiopheneethylamine.
Coupling with Benzamide: The piperidine derivative is then coupled with a benzamide precursor under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photovoltaic cells.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The thiophene-piperidine moiety may interact with receptor sites or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Shares the thiophene moiety and can undergo similar reactions.
2,6-Dimethoxybenzamide: Shares the benzamide core with methoxy substitutions.
Uniqueness
2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-16-5-3-6-17(25-2)19(16)20(23)21-10-13-22-11-8-15(9-12-22)18-7-4-14-26-18/h3-7,14-15H,8-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXJWWYAXXWYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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